![molecular formula C8H5N5 B2814564 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile CAS No. 1248038-90-5](/img/structure/B2814564.png)
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile” is a heterocyclic compound. It is similar to other compounds like “2-(1H-Pyrazol-3-yl)pyrazine” and "3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile" . These compounds typically contain nitrogen atoms and carbon atoms in a ring structure .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , involves the condensation of a specific methanol with the appropriate primary amine . Various synthetic routes have been reported for imidazole and their derived products . There are also several synthetic approaches for pyrazoles .Molecular Structure Analysis
The molecular structure of similar compounds like “2-(1H-Pyrazol-3-yl)pyrazine” and “3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile” have been reported . These compounds typically contain nitrogen atoms and carbon atoms in a ring structure .Chemical Reactions Analysis
Pyrazole-based compounds have been known to show a broad range of chemical reactions . For example, their reactions with primary amines can lead to the formation of enamino nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-(1H-Pyrazol-3-yl)pyrazine” and “3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile” have been reported . These compounds are typically solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Synthesis and Structure : 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is a bicyclic heterocyclic compound with a pyrazole and pyridine fusion. It exists in two tautomeric forms: 1H and 2H isomers .
- Biological Activity : Researchers have explored its biological effects, including antipromastigote activity against Leishmania parasites . Further studies could investigate its potential as a lead compound for drug development.
Antimicrobial Properties
- Derivatives : Among different derivatives, compounds derived from 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile have shown promising antimicrobial potential . Investigating their mechanism of action and specificity could be valuable.
Catalysis and Organic Synthesis
- Rhodium-Catalyzed C–H Functionalization : Researchers have utilized 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile in Rh(iii)-catalyzed C–H bond functionalization reactions with internal alkynes, leading to alkenylation products or indazoles . This highlights its utility in synthetic methodologies.
Computational Chemistry and Molecular Modeling
- Binding Studies : Molecular simulations have explored the binding interactions of 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile with biological targets . Understanding its binding modes aids in rational drug design.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a wide range of biological activities . These compounds have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
For instance, some compounds have shown high catalytic activity towards the ammoxidation of alcohols to nitriles . Another compound with a similar structure showed potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, some compounds have shown to affect the synthesis of certain structures .
Pharmacokinetics
For instance, some compounds are highly soluble in water and other polar solvents .
Result of Action
For instance, some compounds have demonstrated moderate antimicrobial activity against gram-positive, gram-negative bacteria, and fungi . Another compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Action Environment
For instance, the solvent used can control the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
properties
IUPAC Name |
3-pyrazol-1-ylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-6-7-8(11-4-3-10-7)13-5-1-2-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOYLACGVEDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile |
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